N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide
Description
Synthesis Analysis
The synthesis of nitrobenzenesulfonamides, similar to our compound of interest, typically involves the alkylation of primary amines to yield N-alkylated sulfonamides. These sulfonamides can then be deprotected, giving secondary amines in high yields through reactions that may involve Mitsunobu reaction or conventional methods, and deprotection via Meisenheimer complexes with thiolates (Fukuyama, Jow, & Cheung, 1995). The synthesis process is highly versatile and allows for the preparation of a wide range of secondary amines from primary amines.
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonamides plays a crucial role in their reactivity and potential applications. For instance, the crystal structure and Hirshfeld surface analysis of related compounds provide insights into their molecular interactions, revealing how N-H⋯O and C-H⋯O hydrogen bonds form rings in the crystal structure, which is essential for understanding the compound's reactivity and interaction with other molecules (Purandara, Foro, & Thimme Gowda, 2018).
Chemical Reactions and Properties
Nitrobenzenesulfonamides, including compounds with structures similar to the one , undergo various chemical reactions, such as base-mediated intramolecular sp(3) C-arylation, leading to the formation of advanced intermediates like benzhydrylamines. These intermediates are pivotal in synthesizing nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014). Such reactions underscore the versatility and potential of nitrobenzenesulfonamides in organic synthesis.
properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S2/c1-11-5-6-12(9-16(11)20(21)22)26(23,24)19-7-8-25-10-13-14(17)3-2-4-15(13)18/h2-6,9,19H,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCYWSYICROTJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methyl-3-nitrobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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